![molecular formula C14H12BrNO2 B6285939 4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90% CAS No. 303215-15-8](/img/structure/B6285939.png)
4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%
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Overview
Description
“4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12BrNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” consists of a bromine atom, a methoxy group, and an imino group attached to a phenol ring . The exact 3D structure may require further computational or experimental studies for confirmation.Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol” is 306.15 . Other physical and chemical properties such as melting point, boiling point, and density may require further experimental determination.Scientific Research Applications
Molecular Structure and Prototropic Behavior
The molecular structure, prototropic behavior, and supramolecular architecture of this compound have been studied in depth using spectroscopic (UV-vis), crystallographic (XRD), and computational (HOMA and DFT) methods . The compound exists in phenol-imine form . The HOMA indices for the structural evaluation show that the compound has a pure aromatic structure in solid state .
Tautomeric Conversion
The tautomeric conversion between two forms of the compound was investigated by a PES scan process and close energy values were obtained for two tautomers . This compound prefers only phenol-imine form in apolar solvents while both phenol-imine and keto amine forms appear in polar solvents .
Supramolecular Architecture
Investigation of non-covalent interactions underlines the active roles of C–H···O H-bonds and C···Br interactions in constructing the supramolecular network of the compound .
Thermochromism and Polymorphism
A new polymorph of this compound is reported, together with a low-temperature structure determination of the previously published polymorph . Both polymorphs were found to have an intramolecular O-H…N hydrogen bond between the phenol OH group and the imine N atom, forming an S (6) ring . Both polymorphs displayed some degree of thermochromism .
Photochromism and Thermochromism
The o-Hydroxy Schiff bases are one of the classes of organic compounds capable of showing photochromism and thermochromism . Practical applicability of these properties such as in information storage, electronic imaging systems, optical switching devices, ophthalmic glasses, and so on .
Catalytic Applications
This compound has a variety of applications due to its structural features, including catalytic applications .
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the cell.
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure or function of its target molecules.
Biochemical Pathways
Given its potential to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation , it could potentially affect various biochemical pathways, particularly those involving its target molecules.
Result of Action
Based on its potential reactions , it could potentially alter the structure or function of its target molecules, leading to changes at the molecular and cellular levels.
Action Environment
This compound presents an interesting subject for further study in the field of proteomics research .
properties
IUPAC Name |
4-bromo-2-[(3-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWQQASEUFJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416404 |
Source
|
Record name | AC1NSF8U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol | |
CAS RN |
5375-46-2 |
Source
|
Record name | AC1NSF8U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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